N-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}furan-2-carboxamide
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Overview
Description
N-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}furan-2-carboxamide is a heterocyclic compound that belongs to the class of imidazopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of an imidazo[1,2-a]pyrimidine core fused with a phenyl group and a furan-2-carboxamide moiety, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}furan-2-carboxamide typically involves the condensation of 2-aminopyridine with α-bromoketones under specific reaction conditions. The reaction is carried out in the presence of a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (THF). The intermediate product is then subjected to further cyclization and bromination to form the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Halogens like chlorine (Cl₂) or bromine (Br₂) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reducing inflammation or inhibiting the growth of cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-thiophenecarboxamide
- 4-chloro-2-(2-methylpropyl)-N-(2-phenylimidazo[1,2-a]pyrimidin-7-yl)pyrazole-3-carboxamide
- 3-phenylimidazo[1,2-a]pyridin-2(3H)-one
Uniqueness
N-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}furan-2-carboxamide stands out due to its unique combination of an imidazo[1,2-a]pyrimidine core with a furan-2-carboxamide moiety. This structural feature contributes to its distinct chemical properties and biological activities, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C17H12N4O2 |
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Molecular Weight |
304.30 g/mol |
IUPAC Name |
N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)furan-2-carboxamide |
InChI |
InChI=1S/C17H12N4O2/c22-16(13-8-4-11-23-13)20-15-14(12-6-2-1-3-7-12)19-17-18-9-5-10-21(15)17/h1-11H,(H,20,22) |
InChI Key |
ZDFTXQGNXRKMEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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